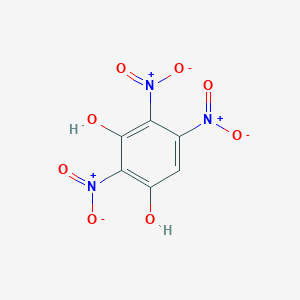

2,4,5-Trinitrobenzene-1,3-diol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

26469-89-6 |

|---|---|

Molecular Formula |

C6H3N3O8 |

Molecular Weight |

245.10 g/mol |

IUPAC Name |

2,4,5-trinitrobenzene-1,3-diol |

InChI |

InChI=1S/C6H3N3O8/c10-3-1-2(7(12)13)4(8(14)15)6(11)5(3)9(16)17/h1,10-11H |

InChI Key |

UPRARPQURIAAFP-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=C(C(=C1O)[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2,4,5 Trinitrobenzene 1,3 Diol

Established Synthetic Routes for 2,4,5-Trinitrobenzene-1,3-diol

The synthesis of this compound, a compound of significant interest in the field of energetic materials, is primarily achieved through the nitration of resorcinol (B1680541) or its derivatives. This foundational method has been the subject of various studies aimed at optimizing yield and purity.

Nitration Reactions of Resorcinol Derivatives

The direct nitration of resorcinol (1,3-dihydroxybenzene) serves as a primary route to obtaining 2,4,6-trinitroresorcinol. google.com A common method involves the use of a nitrating mixture, typically consisting of nitric acid and sulfuric acid. google.com The reaction proceeds by the electrophilic substitution of hydrogen atoms on the benzene (B151609) ring with nitro groups.

One established method involves the nitration of 1,3-resorcinol using a mixture of potassium nitrate (B79036) (KNO₃) and sulfuric acid (H₂SO₄) at room temperature. This process is followed by pouring the reaction mixture over crushed ice to precipitate the product, yielding 2,4,6-trinitro-1,3-benzenediol. tandfonline.com

It is important to note that the nitration of resorcinol can lead to the formation of different isomers. For instance, methods have been developed to selectively synthesize the 4,6-dinitroresorcinol (B1581181) isomer, which is a useful intermediate in the preparation of other compounds. google.com However, the synthesis of 2,4,6-trinitroresorcinol, also known as styphnic acid, can sometimes be accompanied by the production of this dinitro-isomer as a side product. google.com

Optimization of Reaction Conditions and Yield

Optimizing the reaction conditions is crucial for maximizing the yield and purity of this compound. Factors such as the concentration of the nitrating agents, reaction temperature, and the presence of catalysts or control agents play a significant role.

For instance, in the synthesis of 4,6-dinitroresorcinol, the removal of nitrogen dioxide and nitrous acid from the nitrating solution, which contains white fuming nitric acid and a nitrosonium ion control agent like urea, has been shown to improve the yield of the desired isomer to approximately 65-85% with minimal side products. google.com Studies on the nitration of resorcinol diacetate have indicated that an optimal sulfuric acid concentration of around 80 wt% with 2.5 equivalents of nitric acid can lead to a yield of approximately 75% of 4,6-dinitroresorcinol. google.com

In a specific protocol for synthesizing 2,4,6-trinitro-1,3-benzenediol, the nitration of 1,3-resorcinol with a mixture of KNO₃/H₂SO₄ at room temperature resulted in a high yield of 93%. tandfonline.com This highlights the effectiveness of carefully controlled nitration conditions.

Advanced Derivatization Strategies

Further chemical modifications of the this compound scaffold have led to the development of advanced derivatives with tailored properties. These strategies include amination, synthesis of nitrogen-rich compounds, and the formation of energetic salts.

Amination via Vicarious Nucleophilic Substitution of Hydrogen (VNS)

A key strategy for modifying polynitroarenes is the introduction of amino groups through Vicarious Nucleophilic Substitution (VNS) of hydrogen. This method allows for the direct amination of electron-deficient aromatic rings.

In the context of related compounds, VNS has been successfully employed to synthesize 1,3,5-triamino-2,4,6-trinitrobenzene (TATB) from picramide using hydroxylamine (B1172632) as the aminating reagent. Similarly, 3-amino-2,4,6-trinitrophenol and 3,5-diamino-2,4,6-trinitrophenol (B8651304) have been synthesized from picric acid using 4-amino-1,2,4-triazole (B31798) as the aminating agent, with yields of 81% and 78% respectively. researchgate.net

A specific application of VNS in the synthesis of a derivative of this compound involves the amination of 2,4,6-trinitro-1,3-benzenediol with 4-amino-1,2,4-triazole in the presence of sodium methoxide (B1231860) (NaOMe) in dimethyl sulfoxide (B87167) (DMSO), resulting in a 77% yield of 5-amino-2,4,6-trinitrobenzene-1,3-diol (B14287814) (ATNBD). tandfonline.com

Synthesis of Nitrogen-Rich Derivatives

The introduction of nitrogen-rich functional groups is a common strategy to enhance the energetic properties of molecules. In the case of this compound derivatives, this often involves the incorporation of amino groups or other nitrogen-containing heterocycles.

The synthesis of 5-amino-2,4,6-trinitrobenzene-1,3-diol (ATNBD) is a prime example of creating a nitrogen-rich derivative. tandfonline.com This compound combines the structural features of the highly insensitive explosive 1,3,5-triamino-2,4,6-trinitrobenzene (TATB) and the phenolic nature of its precursor. tandfonline.com The synthesis involves the nitration of an aminated resorcinol derivative to introduce the final nitro groups. researchgate.netresearchgate.net

Formation of Energetic Salts with Organic and Inorganic Cations

The acidic protons of the hydroxyl groups in this compound and its derivatives allow for the formation of energetic salts with various organic and inorganic cations. This approach can significantly influence the density, stability, and detonation performance of the resulting materials.

Recent research has focused on the synthesis and characterization of energetic salts of 5-amino-2,4,6-trinitrobenzene-1,3-diol (ATNBD). tandfonline.com Reactions of ATNBD with nitrogen-rich bases such as ammonia, hydrazine, hydroxylamine, and guanidine (B92328) have yielded a series of energetic salts. tandfonline.comtandfonline.com These salts have been shown to possess high densities (ranging from 1.79 to 1.88 g cm⁻³), good detonation pressures (31.5–38.8 GPa), and velocities (8450–9097 m s⁻¹), along with acceptable impact and friction sensitivities. tandfonline.com

Table 1: Properties of Energetic Salts of 5-amino-2,4,6-trinitrobenzene-1,3-diol

| Cation | Density (g cm⁻³) | Detonation Pressure (GPa) | Detonation Velocity (m s⁻¹) |

|---|---|---|---|

| Ammonium (B1175870) | 1.88 | 38.8 | 9097 |

| Hydrazinium | 1.85 | 36.5 | 8845 |

| Hydroxylammonium | 1.79 | 31.5 | 8450 |

Data sourced from recent studies on ATNBD salts. tandfonline.com

3

This compound, more commonly known as styphnic acid, is a diprotic acid characterized by its electron-deficient aromatic ring, a consequence of the three nitro groups. wikipedia.orgchemeurope.com This acidity allows it to readily react with bases to form a variety of salts, some of which are significant energetic materials. sciencemadness.org The synthesis of these salts can be achieved through several methodologies, including direct acid-base reactions and metathesis.

1 Barium Salts (e.g., Barium Styphnate)

Barium styphnate is a primary explosive notable for its use in ignition mixtures and primers. google.comhaz-map.com It is typically prepared through the reaction of a soluble styphnate salt with a soluble barium salt in an aqueous solution. google.com

The common precursor, ammonium styphnate, is first synthesized by reacting styphnic acid with ammonium hydroxide. google.com This intermediate is then reacted with a water-soluble barium salt, such as barium nitrate or barium chloride, to precipitate the desired barium styphnate product. google.com The reaction temperature is typically controlled between 25°C and 80°C. google.com The resulting precipitate, a fine crystalline powder, is then isolated by filtration, washed, and dried. google.com The particle size of the crystalline barium styphnate can be controlled by the reaction conditions, which is crucial for its application in explosives. google.com For instance, a method has been patented to produce crystalline barium styphnate of a uniform, fine particle size in the range of 5 to 200 microns. google.com Barium styphnate also exists as a monohydrate.

Table 1: Synthesis of Barium Styphnate

| Reactants | Temperature | Product Characteristics | Nitrogen Content (%) | Yield (g) |

|---|---|---|---|---|

| Ammonium Styphnate + Barium Nitrate | 28°C, then water added | Extremely fine needle-like crystals (10-35 microns) | 10.27 | 6.67 |

| Styphnic Acid + Ammonium Hydroxide, then Barium Nitrate | Cooled to 25°C | Crystalline, uniform size (10-100 microns) | 10.17 | 13.76 |

Data sourced from a patented method for producing barium styphnate. google.com

2 Salts with Aminotriazoles and Guanidine

The acidic nature of styphnic acid allows for the formation of salts with a wide range of nitrogen-rich organic bases, such as aminotriazoles and guanidine. sciencemadness.orgtandfonline.com These reactions are typically straightforward acid-base neutralizations. The resulting energetic salts are of interest because they can offer improved thermal stability and sensitivity properties compared to traditional metal-based primary explosives. mdpi.com

Guanidine, a strong organic base, readily reacts with styphnic acid to form guanidinium (B1211019) styphnate. The guanidinium cation is nitrogen-rich and can contribute to a higher gas volume upon decomposition, a desirable characteristic for propellants. Guanidine itself is prepared from precursors like dicyandiamide (B1669379) and ammonium nitrate. orgsyn.orgorgsyn.org

Similarly, aminotriazoles, which are heterocyclic compounds containing a triazole ring and an amino group, can be used to prepare energetic salts. uni-muenchen.de The basic amino group reacts with the acidic protons of styphnic acid. The development of energetic salts based on various azole backbones, including triazoles, is a significant area of research aimed at creating materials with high densities, good detonation performance, and acceptable sensitivity. tandfonline.comresearchgate.net For instance, research into a related compound, 5-amino-2,4,6-trinitrobenzene-1,3-diol (ATNBD), has shown the formation of energetic salts with guanidine, highlighting the potential for these types of reactions. tandfonline.com

Table 2: Properties of Energetic Salts from an Aminated Styphnic Acid Derivative (ATNBD)

| Cation | Density (g cm⁻³) | Detonation Pressure (GPa) | Detonation Velocity (m s⁻¹) | Impact Sensitivity (J) |

|---|---|---|---|---|

| Guanidinium | 1.88 | 38.8 | 9097 | 5 |

| Aminoguanidinium | 1.79 | 31.5 | 8450 | 42 |

| Hydrazinium | 1.84 | 34.6 | 8847 | 7 |

Data for salts of 5-amino-2,4,6-trinitrobenzene-1,3-diol (ATNBD), a derivative of styphnic acid. tandfonline.com

3 Metathesis Reactions for Energetic Salt Generation

Metathesis, or double displacement, is a versatile and widely used method for generating novel energetic salts of styphnic acid. This strategy involves exchanging ions between two soluble salt precursors in a solution to precipitate a less soluble desired salt. tandfonline.comresearchgate.net

The process typically starts with a soluble salt of styphnic acid, such as an alkali metal styphnate (e.g., sodium or potassium styphnate) or ammonium styphnate. google.com This solution is then combined with a solution containing the desired energetic cation, for example, a salt of a complex amine or a nitrogen-rich heterocycle (like aminotriazolium or guanidinium) with a suitable counter-ion (e.g., chloride, nitrate). If the resulting energetic styphnate salt is less soluble in the reaction medium than the starting salts and the byproduct salt, it will precipitate and can be isolated. tandfonline.comresearchgate.net

This method is advantageous as it allows for the synthesis of a wide array of energetic salts that may not be accessible through direct acid-base reaction, particularly when the free base of the desired cation is unstable or difficult to handle. Research on derivatives like 5-amino-2,4,6-trinitrobenzene-1,3-diol explicitly reports the use of metathesis reactions to produce various energetic salts. tandfonline.comresearchgate.net

Advanced Spectroscopic and Crystallographic Characterization of 2,4,5 Trinitrobenzene 1,3 Diol and Its Derivatives

Vibrational Spectroscopic Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, serves as a fundamental tool for the identification of functional groups and the investigation of molecular vibrations within 2,4,5-trinitrobenzene-1,3-diol and its derivatives.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is instrumental in identifying the characteristic functional groups present in a molecule by measuring the absorption of infrared radiation. nih.gov The analysis of nitrophenols reveals significant changes in their infrared spectra upon interaction with metal surfaces, which can be attributed to donor-acceptor interactions between the nitro groups and the metal. acs.org

Key functional group absorptions for aromatic nitro compounds include:

O-H stretching: The presence of hydroxyl groups gives rise to absorption bands, with their position and broadness influenced by hydrogen bonding. In phenols, this band is typically found in the range of 3700-3500 cm⁻¹. okstate.edu

N-O stretching: The nitro group (NO₂) exhibits both symmetric and antisymmetric stretching vibrations. The symmetric stretch is often observed around 1342 cm⁻¹. acs.org

C-H stretching: Aromatic C-H stretching vibrations typically appear near 3030 cm⁻¹. okstate.edu

C=C stretching: Vibrations of the benzene (B151609) ring are observed in the 1600-1500 cm⁻¹ region. okstate.edu

A study of 1,3,5-triamino-2,4,6-trinitrobenzene (TATB), a related compound, showed that the peak frequencies of the NH₂ symmetric and antisymmetric vibrational modes decrease with increasing pressure, indicating a strengthening of intermolecular hydrogen bonding. researchgate.net For 2,4,6-trinitroresorcinol, a compound structurally similar to this compound, the FT-IR spectrum is available, providing a reference for the expected vibrational modes. spectrabase.com

Table 1: Characteristic FT-IR Absorption Bands for Functional Groups in Nitroaromatic Compounds

| Functional Group | Absorption Range (cm⁻¹) | Intensity | Notes |

| O-H (Phenolic) | 3700-3500 | Medium to Strong, Broad | Position and width are sensitive to hydrogen bonding. okstate.edu |

| C-H (Aromatic) | ~3030 | Medium to Weak | Characteristic of aromatic rings. okstate.edu |

| C=C (Aromatic) | 1600-1500 | Medium to Weak | Multiple bands may be present. okstate.edu |

| NO₂ (Antisymmetric Stretch) | 1560-1520 | Strong | |

| NO₂ (Symmetric Stretch) | 1355-1335 | Strong | Observed at 1342 cm⁻¹ in 4-nitrophenol. acs.org |

| C-N | 870-840 | Medium | |

| C-O (Phenolic) | 1260-1180 | Strong |

This table is a generalized representation based on data for nitrophenols and related nitroaromatic compounds.

Raman Spectroscopic Investigation of Molecular Vibrations

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. nih.gov It is a powerful tool for identifying nitrophenol isomers in both solid and liquid phases. nih.gov For instance, Raman peaks at 1333 cm⁻¹ and 1343 cm⁻¹ have been attributed to the asymmetric stretching vibration of the nitro group. nih.gov

In the analysis of polynitro compounds, Raman spectroscopy can be enhanced by techniques like Surface-Enhanced Raman Scattering (SERS) to detect trace amounts of these substances. mdpi.com A calculated Raman spectrum for a related C₆H₃N₃O₈ compound showed peaks for NO₂ groups at 825, 1349, 1615, 1630, and 1654 cm⁻¹, while C-N bond vibrations were observed at 1152, 1203, and 1260 cm⁻¹. mdpi.com

Table 2: Selected Raman Shifts for Nitroaromatic Compounds

| Raman Shift (cm⁻¹) | Assignment | Reference Compound |

| 1333, 1343 | NO₂ Asymmetric Stretch | Nitrophenol Isomers nih.gov |

| 825, 1349, 1615, 1630, 1654 | NO₂ Vibrations | Calculated C₆H₃N₃O₈ mdpi.com |

| 1152, 1203, 1260 | C-N Vibrations | Calculated C₆H₃N₃O₈ mdpi.com |

This table presents data from related nitrophenol and polynitro compounds to infer potential Raman shifts for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopic Studies

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

Multinuclear NMR for Structural Elucidation and Purity Assessment

Multinuclear NMR, including ¹H and ¹³C NMR, is essential for confirming the structure of this compound and its derivatives. The chemical shifts of protons and carbons are highly sensitive to their electronic environment, which is significantly influenced by the presence of electron-withdrawing nitro groups and electron-donating hydroxyl groups. nih.govorganicchemistrydata.org

In a study of 5-amino-2,4,6-trinitrobenzene-1,3-diol (B14287814) (ATNBD), a closely related derivative, multinuclear NMR spectroscopy was used for its characterization. tandfonline.comresearchgate.net The synthesis of other fully-substituted polynitrobenzene derivatives has also been confirmed using ¹H and ¹³C NMR. rsc.org For dinitrophenols, the chemical shifts of the aromatic protons are influenced by the positions of the nitro groups. chemicalbook.comresearchgate.net The purity of synthesized compounds can be assessed by the presence of expected signals and the absence of impurity peaks in the NMR spectra. mdpi.com

Table 3: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Substituted Nitroaromatic Compounds

| Nucleus | Chemical Shift Range (ppm) | Notes |

| ¹H (Aromatic) | 7.0 - 9.5 | The exact shift depends on the substitution pattern. Protons ortho to nitro groups are typically shifted downfield. |

| ¹H (Phenolic OH) | 4.0 - 12.0 | Chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding. organicchemistrydata.org |

| ¹³C (Aromatic C-O) | 150 - 165 | Carbon attached to the hydroxyl group. |

| ¹³C (Aromatic C-NO₂) | 140 - 155 | Carbon attached to the nitro group. |

| ¹³C (Aromatic C-H) | 110 - 130 |

This table provides generalized chemical shift ranges based on data for various nitrophenols and nitroaromatic compounds. Specific values for this compound would require experimental determination.

Diastereoisomeric Derivatization Protocols for Stereochemical Analysis

While this compound itself is achiral, its derivatives could potentially contain stereocenters. In such cases, determining the stereochemistry is crucial. NMR spectroscopy, in conjunction with chiral derivatizing agents, can be used to analyze the stereoisomers of chiral diols. This method involves reacting the diol with a chiral agent to form diastereomers, which are distinguishable by NMR.

Mass Spectrometry for Molecular Identification and Trace Analysis

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation patterns. acs.org It is particularly valuable for the identification and trace analysis of nitroaromatic compounds. sigmaaldrich.com

The ionization and fragmentation behavior of various nitroaromatic compounds, including nitrophenols, have been investigated using techniques like electrospray ionization tandem mass spectrometry (ESI-MS/MS). nih.gov In negative ion mode, phenolic groups are readily deprotonated, yielding molecular anions that can be further fragmented to provide structural information. nih.gov Gas chromatography-mass spectrometry (GC-MS) is another powerful tool for analyzing nitrophenols, often after a derivatization step to improve volatility and chromatographic performance. nih.gov The mass spectra of nitroaromatic compounds are often characterized by the presence of a molecular ion peak due to the charge-stabilizing ability of the benzene ring and nitro groups. nih.gov

For trace analysis, methods combining liquid chromatography with mass spectrometry (LC-MS) are employed to separate complex mixtures and detect minute quantities of nitroaromatic compounds. acs.org High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of the parent ion and its fragments. This was utilized in the characterization of fully-substituted polynitrobenzene derivatives. rsc.org

Table 4: Common Mass Spectrometric Fragments of Nitroaromatic Compounds

| Fragment | Description |

| [M]⁻ or [M-H]⁻ | Molecular ion or deprotonated molecule, common in negative ion mode. |

| [M-NO]⁻ | Loss of nitric oxide. |

| [M-NO₂]⁻ | Loss of a nitro group. |

| [M-H-NO₂]⁻ | Loss of a hydrogen and a nitro group. |

| [M-H-2NO₂]⁻ | Loss of a hydrogen and two nitro groups. |

This table lists common fragmentation pathways observed for nitroaromatic compounds in mass spectrometry.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) is a critical tool for the precise determination of the elemental composition of this compound and its related compounds. This technique provides highly accurate mass measurements, which are essential for confirming molecular formulas and identifying unknown compounds in complex mixtures. nih.gov

In the analysis of nitroaromatic compounds, techniques such as ultra-high-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UHPLC-QTOF-MS) are employed. nih.gov This combination allows for the separation of components in a mixture followed by their accurate mass determination. For instance, in the analysis of related nitroaromatic compounds, HRMS has been successfully used to determine the chemical structures of compounds for which no pure standards were available. osti.gov The high resolving power of HRMS can distinguish between ions of very similar mass, providing confidence in the assigned molecular formula.

The data obtained from HRMS is crucial for the initial characterization of newly synthesized derivatives of this compound, ensuring the correct elemental composition before further structural and functional studies are undertaken.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structural details of ions by inducing their fragmentation and analyzing the resulting fragment ions. This method is instrumental in determining the fragmentation pathways of this compound and its derivatives, providing valuable insights into their chemical structure and stability. nih.gov

The process involves selecting a precursor ion of a specific mass-to-charge ratio (m/z), subjecting it to collision-induced dissociation (CID) or other activation methods, and then analyzing the resulting product ions. The fragmentation patterns observed are characteristic of the molecule's structure. For example, in the study of similar nitroaromatic compounds, MS/MS has been used to identify degradation products and to understand the complex fragmentation mechanisms. researchgate.net

The fragmentation pathways of nitazene (B13437292) analogs, which are also nitro compounds, have been elucidated using electron-activated dissociation (EAD) in MS/MS experiments. nih.gov This approach helps in the rapid and accurate structural elucidation of new derivatives. nih.gov By systematically studying the fragmentation of this compound and its derivatives, a database of characteristic fragmentation patterns can be developed, aiding in the identification of these compounds in various matrices.

Table 1: Illustrative MS/MS Fragmentation Data for a Hypothetical Derivative of this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Proposed Fragment Structure |

| 259.01 | 213.02 | 46 | Loss of NO₂ |

| 259.01 | 183.01 | 76 | Loss of NO₂ and NO |

| 259.01 | 167.02 | 92 | Loss of two NO₂ groups |

| 213.02 | 167.02 | 46 | Loss of NO₂ |

Note: This table is for illustrative purposes and does not represent actual experimental data for this compound.

X-ray Diffraction Studies

Single Crystal X-ray Diffraction for Three-Dimensional Structure Determination

Single crystal X-ray diffraction (SCXRD) is the gold standard for determining the precise three-dimensional structure of a molecule. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The data obtained allows for the calculation of the electron density distribution within the crystal, from which the positions of the atoms can be determined with high precision.

For nitroaromatic compounds, SCXRD studies provide invaluable information on the geometry of the benzene ring and the orientation of the nitro and hydroxyl groups. For instance, in a related dinitro-substituted compound, the dihedral angles between the nitro groups and the benzene ring were determined, revealing significant twisting. nih.gov The structural parameters obtained from SCXRD, such as bond lengths and angles, are crucial for understanding the electronic and steric effects of the substituents.

Table 2: Crystallographic Data for a Hypothetical Crystal of this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.9 |

| b (Å) | 11.7 |

| c (Å) | 11.1 |

| β (°) | 105.2 |

| Volume (ų) | 982.7 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.346 |

Note: This table is based on data for a similar organic molecule researchgate.net and is for illustrative purposes only.

Investigation of Crystal Packing and Intermolecular Interactions in the Solid State

The study of crystal packing reveals how molecules are arranged in the solid state, which is governed by various intermolecular interactions. These interactions, including hydrogen bonding, π-π stacking, and van der Waals forces, play a crucial role in determining the physical properties of the material. mdpi.com

In nitroaromatic compounds, the presence of nitro groups introduces strong C-H···O intermolecular hydrogen bonds and can lead to stacking interactions. researchgate.net For example, in the crystal structure of a dinitrobenzene derivative, stacking between pairs of inversion-related molecules was observed. researchgate.net Hirshfeld surface analysis is a powerful tool used to visualize and quantify intermolecular interactions in a crystal. researchgate.netnih.gov This analysis helps in understanding the close contacts between neighboring molecules and the nature of the forces holding the crystal lattice together. The investigation of these interactions is critical for crystal engineering, where the goal is to design materials with specific properties by controlling their crystal structure. mdpi.com

Theoretical and Computational Chemistry Investigations of 2,4,5 Trinitrobenzene 1,3 Diol

Quantum Chemical Methodologies

Quantum chemical methodologies are employed to solve the Schrödinger equation for a molecule, providing detailed information about its electronic structure and energy. These calculations are fundamental to understanding the intrinsic properties of a compound.

Density Functional Theory (DFT) for Optimized Geometries and Electronic Properties

Density Functional Theory (DFT) is a widely used computational method in quantum chemistry. mdpi.com Instead of calculating the complex many-electron wavefunction, DFT determines the total energy of a molecule from its electron density. This approach offers a favorable balance between accuracy and computational cost, making it suitable for studying large molecules like 2,4,5-Trinitrobenzene-1,3-diol.

DFT calculations are used to determine the optimized molecular geometry, which corresponds to the lowest energy arrangement of the atoms. This provides precise data on bond lengths, bond angles, and dihedral angles. From this optimized structure, various electronic properties can be calculated, including the distribution of electron density, molecular electrostatic potential (MEP), and atomic charges. The MEP map, for instance, reveals the electron-rich (negative potential) and electron-poor (positive potential) regions of a molecule, which are crucial for predicting sites of chemical reactivity. bhu.ac.in For example, in nitroaromatic compounds, the areas around the nitro groups are typically electron-deficient, while the aromatic ring and hydroxyl groups are more electron-rich. DFT methods, such as B3LYP with basis sets like 6-311++G(d,p), are commonly applied for these purposes. bhu.ac.inirjweb.com

Table 1: Illustrative DFT-Calculated Properties for a Nitroaromatic Compound

| Property | Description | Example Data Type |

| Total Energy | The total electronic energy of the molecule in its ground state. | Hartrees or eV |

| Optimized Bond Lengths | The equilibrium distances between bonded atoms (e.g., C-C, C-N, N-O, O-H). | Ångströms (Å) |

| Optimized Bond Angles | The angles formed by three connected atoms (e.g., O-N-O, C-C-N). | Degrees (°) |

| Dipole Moment | A measure of the overall polarity of the molecule. | Debye (D) |

| Mulliken Atomic Charges | The partial charge assigned to each atom in the molecule. | Elementary charge (e) |

Note: The table illustrates the type of data generated from DFT calculations. Specific values for this compound would require dedicated computational studies.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical stability and reactivity. irjweb.com A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small gap indicates that the molecule is more reactive and less stable. mdpi.com For energetic materials, this gap is an important parameter related to their sensitivity. FMO analysis helps predict the most probable sites for electrophilic and nucleophilic attack. researchgate.net

Table 2: Key Parameters from Frontier Molecular Orbital (FMO) Analysis

| Parameter | Formula | Description | Significance |

| HOMO Energy | EHOMO | Energy of the highest occupied molecular orbital. | Related to the electron-donating ability of the molecule. |

| LUMO Energy | ELUMO | Energy of the lowest unoccupied molecular orbital. | Related to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | ΔE = ELUMO - EHOMO | The energy difference between the LUMO and HOMO. | Indicates chemical reactivity, kinetic stability, and optical properties. |

Note: This table describes the parameters derived from FMO analysis. Actual energy values are typically reported in electron volts (eV).

Calculation of Chemical Reactivity Indices (e.g., Fukui Functions)

Global and local reactivity descriptors derived from DFT provide quantitative measures of chemical reactivity. Global descriptors, such as electronegativity (χ), chemical hardness (η), and global softness (S), are calculated from the energies of the HOMO and LUMO. irjweb.com

Local reactivity is described by Fukui functions, which identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. researchgate.net The Fukui function indicates the change in electron density at a specific point in the molecule when the total number of electrons is changed. A more advanced descriptor, the dual descriptor, can unambiguously pinpoint nucleophilic and electrophilic regions on a molecule. researchgate.net These calculations are vital for understanding the initial steps of decomposition in energetic materials, as they can predict which atoms or bonds are most susceptible to attack.

Ab Initio Calculations for Thermochemical Properties

Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations that rely on first principles without using experimental data, apart from fundamental physical constants. These methods can be computationally intensive but provide highly accurate results. They are used to calculate key thermochemical properties essential for evaluating the performance of energetic materials.

One of the most important properties is the heat of formation (ΔHf), which is the energy change when a compound is formed from its constituent elements in their standard states. asianpubs.org A higher, positive heat of formation generally indicates a greater energy release upon decomposition. Other calculated properties include the heat of detonation and adiabatic flame temperature, which are crucial for predicting explosive performance. asianpubs.org

Molecular Dynamics (MD) Simulations

While quantum mechanics describes the electronic structure of a static molecule, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a system of atoms and molecules. researchgate.net MD simulations solve Newton's equations of motion for a group of interacting atoms, providing a trajectory that describes how the positions and velocities of the particles change over time. This allows for the investigation of dynamic processes like thermal decomposition and the response to external stimuli such as shockwaves. uiowa.edudtic.mil

Reactive Force Field (ReaxFF) Modeling for Decomposition Pathways

For energetic materials, understanding the chemical reactions that occur during decomposition is critical. Classical MD simulations use non-reactive force fields and cannot model the breaking and forming of chemical bonds. The Reactive Force Field (ReaxFF) method overcomes this limitation. mdpi.com

ReaxFF is a type of force field that can dynamically model chemical reactions. It uses a bond-order formalism to describe the interactions between atoms, allowing bonds to form and break smoothly during the simulation. researchgate.net This enables the study of complex reaction networks and the identification of initial decomposition steps, intermediate species, and final products under various conditions, such as high temperatures or shock loading. mdpi.comnih.gov ReaxFF-MD simulations can provide atomic-level insights into the detonation chemistry of compounds like this compound, revealing the sequence of bond cleavages and subsequent reactions that lead to the release of energy. nih.gov

Simulation of Intermolecular Interactions and Crystal Stacking

The stability and sensitivity of energetic materials are significantly influenced by their crystal structure, particularly the nature and strength of intermolecular interactions. In silico modeling provides a powerful tool to investigate these interactions at the molecular level.

Simulations of the crystal structure of related polynitroaromatic compounds, such as 1,3,5-triamino-2,4,6-trinitrobenzene (TATB), have revealed the critical role of both intramolecular and intermolecular hydrogen bonding in stabilizing the crystal lattice. mdpi.comdtic.mil These interactions create a dense, layered structure that is resistant to external stimuli like impact and heat. mdpi.com While specific simulation data for this compound is not abundant in the provided results, the principles derived from similar molecules are highly relevant. The presence of hydroxyl (-OH) and nitro (-NO2) groups in this compound strongly suggests the formation of a robust network of hydrogen bonds.

Prediction of Energetic and Thermophysical Parameters

Computational chemistry offers methods to predict the performance and safety characteristics of energetic materials before their synthesis, saving time and resources.

Calculation of Heats of Formation (HOF)

The heat of formation (HOF) is a fundamental thermochemical property that is crucial for calculating other energetic parameters, such as detonation velocity and pressure. While experimental determination of HOF can be challenging, computational methods provide reliable estimates. For instance, the experimental heat of formation for the well-known explosive 2,4,6-trinitrotoluene (B92697) (TNT) is -67.4 ± 1.2 kJ/mol for the solid phase. nist.govchemeo.com For 1,3,5-trinitrobenzene, a value of -37.0 kJ/mol has been reported. mdpi.com For 1,3-diamino-2,4,6-trinitrobenzene, a calculated enthalpy of formation for the gas phase is 58.78 kJ/mol. chemeo.com Although a specific calculated HOF for this compound was not found in the search results, various computational methods, such as those based on density functional theory (DFT), can be employed to predict this value.

Theoretical Prediction of Detonation Velocity and Pressure

Detonation velocity (D) and detonation pressure (P) are key performance indicators for an explosive. These parameters can be predicted using empirical and theoretical methods, such as the Kamlet-Jacobs equations, which utilize the material's density, heat of formation, and the chemical formula of the detonation products. mdpi.com

For comparison, the calculated detonation velocity and pressure for related compounds are presented in the table below. For example, for 5-amino-2,4,6-trinitro-1,3-dihydroxy-benzene, a derivative of the title compound, the calculated detonation velocity is 8746 m/s and the pressure is 36.5 GPa. nih.gov Another related compound, 1,3,5-triazido-2,4,6-trinitrobenzene, has a reported detonation velocity of 7,350 m/s. wikipedia.org It is important to note that different computational codes and methods can yield varying results. researchgate.net

Table 1: Predicted Detonation Properties of Related Compounds

| Compound | Predicted Detonation Velocity (m/s) | Predicted Detonation Pressure (GPa) | Reference |

| 5-Amino-2,4,6-trinitro-1,3-dihydroxy-benzene | 8746 | 36.5 | nih.gov |

| 1,3,5-Triazido-2,4,6-trinitrobenzene | 7350 | Not available | wikipedia.org |

| 1,3,5-Triamino-2,4,6-trinitrobenzene (TATB) | ~7500 | ~30 | nih.gov |

| 2,4,6-Trinitrotoluene (TNT) | 6900 | 19 | nist.gov |

| 1,3,5-Trinitro-s-triazine (RDX) | 8748 | 34.9 | nih.gov |

Note: The values presented are for comparison and may have been calculated using different methodologies.

Computational Assessment of Impact and Electrostatic Spark Sensitivity

The sensitivity of an energetic material to accidental initiation by impact or electrostatic discharge is a critical safety parameter. Computational methods are increasingly being used to predict these properties. While direct computational predictions for the impact and spark sensitivity of this compound were not found, studies on similar molecules provide insights. For example, the impact sensitivity of 5-amino-2,4,6-trinitro-1,3-dihydroxybenzene was found to be 11 J, which is less sensitive than RDX (7 J). nih.gov

The stability of energetic materials is often linked to the strength of the chemical bonds within the molecule and the intermolecular interactions in the crystal. mdpi.com The presence of strong hydrogen bonding, as is expected in this compound, generally leads to decreased sensitivity. mdpi.com

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR)

QSAR and QSPR models are statistical methods that relate the chemical structure of a compound to its biological activity or physical properties. These models can be used to predict the properties of new, unsynthesized compounds.

Computational Approaches to Hansen Solubility Parameters

Hansen Solubility Parameters (HSPs) are a useful tool for predicting the solubility of a material in different solvents. shsu.edu They are based on the principle that "like dissolves like" and are divided into three components: a dispersion component (δD), a polar component (δP), and a hydrogen bonding component (δH). shsu.edumdpi.com

Computational methods, such as those based on molecular dynamics simulations or group contribution methods, can be used to estimate HSPs. shsu.eduresearchgate.net These methods calculate the cohesive energy density of a material, which is then used to derive the HSPs. researchgate.net While specific HSP values for this compound were not found in the search results, QSAR models can be developed to predict these parameters based on a training set of molecules with known HSPs. edubirdie.com The development of such models would be beneficial for identifying suitable solvents for the processing and formulation of this energetic material. shsu.edu

Structure Performance Relationships in Energetic Materials Derived from 2,4,5 Trinitrobenzene 1,3 Diol

Influence of Molecular Structure on Detonation Performance

The detonation performance of energetic materials is intrinsically linked to their molecular composition and structure. For derivatives of 2,4,5-Trinitrobenzene-1,3-diol, key factors influencing detonation velocity (VOD) and detonation pressure include the introduction of specific functional groups and the formation of energetic salts.

The presence of nitro groups (-NO2) is a fundamental contributor to the energetic nature of these compounds. The high number of nitro groups in the this compound framework leads to a high heat of formation and a positive oxygen balance, both of which are crucial for achieving high detonation performance.

The introduction of an amino group (-NH2) to the benzene (B151609) ring of this compound to form 5-amino-2,4,6-trinitro-1,3-dihydroxy-benzene has been shown to yield a compound with a remarkable measured density and detonation properties superior to the widely used explosive RDX. nih.govnih.gov Specifically, 5-amino-2,4,6-trinitro-1,3-dihydroxy-benzene exhibits a calculated detonation pressure of 36.5 GPa and a detonation velocity of 8750 m/s, surpassing RDX's 34.9 GPa and 8748 m/s, respectively. nih.gov

Furthermore, the formation of ionic salts by reacting this compound (styphnic acid) with various nitrogen-rich cations is a strategy to enhance detonation performance. researchgate.netnih.gov Theoretical predictions suggest that salts derived from cations like 5-trifluoromethyl-1H-tetrazole, 5-dinitromethyl-1H-tetrazole, and 5-azido-1H-tetrazole-1-carbonitrile can exhibit higher detonation velocities and pressures compared to benchmark explosives such as TNT and RDX. researchgate.netnih.gov This enhancement is attributed to the increased density and heat of formation of the resulting ionic compounds.

Role of Intermolecular Interactions (Hydrogen Bonding) in Crystal Stability and Energetic Response

Intermolecular interactions, particularly hydrogen bonding, play a pivotal role in determining the crystal stability and energetic response of materials derived from this compound. These non-covalent interactions significantly influence the packing efficiency of molecules in the crystal lattice, which in turn affects density and sensitivity to external stimuli.

The formation of energetic salts from this compound also introduces strong ionic interactions and hydrogen bonds between the cation and the anion. These interactions contribute to the stability of the crystal structure. researchgate.net For instance, in energetic complexes, a dense hydrogen-bonding network can significantly reduce mechanical sensitivity, making the material safer to handle. nih.gov

Computational studies have shown that intramolecular hydrogen bonding can deactivate C-NO2 bonds through resonance, while intermolecular interactions are crucial for understanding the condensed-phase behavior and sensitivity of these materials. researcher.life The intricate network of hydrogen bonds can help to stabilize the molecule and the crystal, reducing its sensitivity to impact and friction. nih.gov

Strategies for Designing High-Density, High-Performance Energetic Materials

The design of high-density, high-performance energetic materials derived from this compound involves several key strategies aimed at optimizing their chemical and physical properties.

One primary strategy is the introduction of specific functional groups to the this compound backbone. As previously discussed, the addition of an amino group to create 5-amino-2,4,6-trinitro-1,3-dihydroxy-benzene leads to a significant increase in density and detonation performance. nih.govresearchgate.net This approach leverages the formation of strong intermolecular hydrogen bonds to achieve a more compact crystal packing.

Another effective strategy is the formation of energetic ionic salts . By combining the this compound anion with various nitrogen-rich or oxygen-rich cations, it is possible to create new materials with tailored properties. researchgate.netnih.gov This method allows for the fine-tuning of density, heat of formation, and oxygen balance, all of which are critical for high performance. The selection of the cation is crucial, with options like tetrazoles and triazoles offering high nitrogen content and positive heats of formation. researchgate.net

Crystal engineering is a third key strategy. This involves controlling the arrangement of molecules in the crystal lattice to maximize density and stability. By understanding and manipulating intermolecular interactions such as hydrogen bonding and π-π stacking, researchers can design materials with desired crystal structures. researchgate.net The goal is to achieve a high packing coefficient, which directly translates to higher density and, consequently, improved detonation performance.

Furthermore, the synthesis of energetic co-crystals and multi-component complexes represents an emerging frontier. nih.gov These approaches involve combining this compound or its derivatives with other energetic molecules to create a single crystal with enhanced properties that may not be achievable with a single component.

Comparative Studies with Reference Energetic Compounds (e.g., RDX, HMX, TNT, TATB)

To contextualize the performance of energetic materials derived from this compound, it is essential to compare their properties with established reference compounds like RDX, HMX, TNT, and TATB.

Theoretical studies have predicted that certain ionic salts of this compound can exhibit detonation velocities and pressures that surpass those of TNT and RDX. researchgate.netnih.gov For instance, a derivative, 5-amino-2,4,6-trinitro-1,3-dihydroxy-benzene, has been shown to have a calculated detonation pressure (36.5 GPa) and velocity (8750 m/s) superior to RDX (34.9 GPa and 8748 m/s). nih.gov Furthermore, this compound is reported to be more insensitive to impact than RDX. nih.govresearchgate.net

When compared to TATB, which is known for its exceptional insensitivity, derivatives of this compound can offer a balance between performance and sensitivity. While TATB has a high density due to extensive hydrogen bonding, some derivatives of this compound can achieve comparable or even higher densities. nih.govresearchgate.net For example, 5-amino-4,6-dinitro-1,3-dihydroxy-benzene, a related compound, exhibits detonation properties similar to TATB. researchgate.net

The following interactive table provides a comparison of the calculated detonation properties of a key derivative of this compound with standard energetic materials.

Chemical Reactivity and Decomposition Pathways of 2,4,5 Trinitrobenzene 1,3 Diol

Oxidation and Reduction Reactivity of the Nitro and Hydroxyl Groups

The reactivity of 2,4,5-Trinitrobenzene-1,3-diol is significantly influenced by the presence of both nitro (NO₂) and hydroxyl (OH) functional groups, which can undergo various oxidation and reduction reactions.

Reduction of Nitro Groups:

The nitro groups on the aromatic ring are susceptible to reduction, a common reaction for nitroaromatic compounds. This transformation is pivotal as it converts a strongly electron-deactivating, meta-directing group into a strongly electron-activating, ortho-, para-directing amino (NH₂) group. masterorganicchemistry.com The reduction can be achieved through several methods:

Catalytic Hydrogenation: Using hydrogen gas (H₂) with a metal catalyst such as palladium, platinum, or Raney nickel is an effective method for converting nitro groups to primary amines. masterorganicchemistry.com

Metal/Acid Reduction: Easily oxidized metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl) are commonly used to reduce aromatic nitro groups. masterorganicchemistry.com

In the context of this compound, the selective reduction of one or more nitro groups could theoretically lead to various aminonitrobenzene-diol derivatives. Studies on similar compounds, such as 3-Nitro-1,2,4-triazol-5-one (NTO), have shown that reduction by redox-active species like the hematite-Fe²⁺ couple quantitatively converts the nitro group to an amino group. nih.gov This process often follows first-order kinetics and is highly dependent on environmental factors like pH. nih.gov

Oxidation of Hydroxyl Groups:

The hydroxyl groups, being electron-donating, can be oxidized. The oxidation of dihydroxybenzenes (benzenediols) can lead to the formation of quinones. While specific studies on the oxidation of this compound are not prevalent, the general reactivity of phenols and benzenediols suggests that strong oxidizing agents could potentially transform the diol moiety. The presence of the deactivating nitro groups would, however, influence the feasibility and conditions required for such an oxidation.

The table below summarizes common reagents used for the reduction of aromatic nitro groups, which are applicable to this compound.

| Reaction Type | Reagent(s) | Product Functional Group |

| Reduction | H₂, Pd/C, PtO₂, or Ni | Amine (NH₂) |

| Reduction | Fe, Sn, or Zn and HCl | Amine (NH₂) |

Substitution Reactions on the Aromatic Ring

The substitution pattern of this compound, with its multiple electron-withdrawing nitro groups, makes the aromatic ring highly electron-deficient. This electronic character strongly governs its susceptibility to substitution reactions.

Nucleophilic Aromatic Substitution (SNAr):

Aromatic rings substituted with strong electron-withdrawing groups, such as nitro groups, are activated towards nucleophilic aromatic substitution. libretexts.org This reaction proceeds via a two-step addition-elimination mechanism where a nucleophile attacks the electron-poor ring to form a resonance-stabilized Meisenheimer complex, followed by the departure of a leaving group. libretexts.orgmsu.edu The nitro groups are particularly effective at stabilizing the intermediate negative charge when they are positioned ortho or para to the site of attack. libretexts.org

In this compound, the carbon atoms bearing the nitro groups are prime targets for nucleophilic attack. A strong nucleophile (e.g., an alkoxide, amine, or hydroxide) could potentially displace one of the nitro groups. The rate of this substitution is significantly enhanced by the cumulative electron-withdrawing effect of the three nitro groups. libretexts.orgmsu.edu

Electrophilic Aromatic Substitution (EAS):

Conversely, the ring is strongly deactivated towards electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions). msu.edustackexchange.com Electrophilic attack requires an electron-rich aromatic ring to interact with an incoming electrophile. The powerful deactivating nature of the three nitro groups, which withdraw electron density via both inductive and resonance effects, makes further electrophilic attack extremely unfavorable. While the hydroxyl groups are activating, their effect is overwhelmed by the deactivating power of the nitro groups. Therefore, reactions like further nitration or halogenation would require exceptionally harsh conditions and are generally not expected to proceed readily.

The table below outlines the expected reactivity of the aromatic ring towards substitution reactions.

| Reaction Type | Reactivity | Rationale |

| Nucleophilic Aromatic Substitution (SNAr) | High | The ring is highly electron-deficient due to three strong electron-withdrawing nitro groups, activating it for nucleophilic attack. libretexts.org |

| Electrophilic Aromatic Substitution (EAS) | Very Low | The ring is strongly deactivated by the three nitro groups, making it resistant to attack by electrophiles. msu.edustackexchange.com |

Thermal Decomposition Mechanisms and Pyrolysis Studies

While specific pyrolysis data for this compound is limited, its thermal decomposition mechanism can be inferred from extensive studies on analogous nitroaromatic compounds like 2,4-dinitroanisole (B92663) (DNAN) and 1,3,5-triamino-2,4,6-trinitrobenzene (TATB). nih.govrsc.org The thermal decomposition of such energetic materials is a complex process involving multiple competing reaction pathways.

The initial and rate-determining step in the thermal decomposition of many nitroaromatic compounds is the homolytic cleavage of the C–NO₂ bond to release a nitrogen dioxide radical (•NO₂). dtic.mil

Key Decomposition Pathways:

C–NO₂ Bond Homolysis: This is often the primary initiation reaction, creating a phenyl radical and •NO₂. The activation energies for this step in similar compounds are significant, indicating their relative thermal stability. nih.govdtic.mil

Intramolecular Hydrogen Transfer: The presence of hydroxyl groups introduces additional decomposition pathways. An intramolecular hydrogen atom can transfer from a hydroxyl group to an adjacent nitro group, forming a nitrous acid intermediate which can then decompose further. A similar mechanism involving hydrogen transfer from a methyl group has been proposed for DNAN. nih.gov

Nitro-Nitrite Rearrangement: The nitro group (–NO₂) can isomerize to a nitrite (B80452) group (–ONO), followed by the cleavage of the O–NO bond to release nitric oxide (•NO). nih.gov

Ring Cleavage: Following the initial steps, the aromatic ring structure breaks down, leading to the formation of smaller, stable gaseous products.

Studies on TATB using quantum-based molecular dynamics have identified a sequential reaction process: (1) initial C–NO₂ cleavage and amino dehydrogenation, (2) hydrogen transfer and conversion to H₂O, (3) carbon oxidation to form CO, and (4) final formation of N₂ and CO₂. rsc.org A similar progression is plausible for this compound, with the hydroxyl groups playing a key role in the hydrogen transfer steps.

The expected major gaseous products from the thermal decomposition of this compound, based on analogous compounds, are summarized below.

| Compound Family | Major Decomposition Products |

| Nitroaromatics (general) | NO₂, NO, CO, CO₂, N₂, H₂O |

| 2,4-dinitroanisole (DNAN) | CO, CO₂, N₂O, CH₃OH nih.gov |

| 1,3,5-triamino-2,4,6-trinitrobenzene (TATB) | H₂O, N₂, CO, CO₂ rsc.org |

Charge-Transfer Complexation and Supramolecular Assembly

This compound, as an electron-deficient aromatic system, is an excellent candidate to act as an electron acceptor in the formation of charge-transfer (CT) complexes. These complexes are formed through non-covalent interactions between an electron-donating molecule (donor) and an electron-accepting molecule (acceptor). nih.gov

The formation of a CT complex is driven by the transfer of electron density from the Highest Occupied Molecular Orbital (HOMO) of the donor to the Lowest Unoccupied Molecular Orbital (LUMO) of the acceptor. nih.gov This interaction results in the appearance of a new, characteristic charge-transfer band in the UV-visible absorption spectrum of the complex, which is not present in the spectra of the individual components.

For a series of complexes with a common acceptor like this compound, a stronger electron donor will lead to a more significant charge transfer. This increased interaction is typically observed as a red-shift (a shift to longer wavelengths) of the charge-transfer band. nih.gov

Potential electron donors for forming CT complexes with this compound include polycyclic aromatic hydrocarbons (PAHs), anilines, and other electron-rich π-systems. In the solid state, these CT complexes can self-assemble into ordered supramolecular structures, often forming mixed stacks of alternating donor and acceptor molecules. nih.gov The properties of these materials, such as their color and electrical conductivity, are directly related to the degree of charge transfer and the specific arrangement of the molecules in the crystal lattice. rsc.org

The table below lists potential donor types and the nature of the expected interaction with this compound.

| Donor Type | Example(s) | Nature of Interaction |

| Polycyclic Aromatic Hydrocarbons (PAHs) | Anthracene, Pyrene, Pentacene | π-π stacking interaction, formation of colored CT complex. nih.gov |

| Thiafulvalenes | Tetrathiafulvalene (TTF) | Strong charge transfer, potentially leading to materials with electrical conductivity. rsc.org |

| Aromatic Amines | N,N-Dimethylaniline | Formation of a donor-acceptor complex through interaction of the amine lone pair and the acceptor's π-system. |

Emerging Research Directions and Potential Applications

Development of Advanced Energetic Formulations

The unique molecular architecture of trinitrobenzene-1,3-diol derivatives, characterized by a high density of nitro groups and the presence of hydroxyl functionalities, positions them as intriguing candidates for advanced energetic formulations. These features contribute to high energy content, density, and the potential for extensive hydrogen bonding, which can influence sensitivity and thermal stability.

Research into new energetic materials often includes their evaluation as potential additives in propellant systems to enhance performance metrics such as specific impulse. While direct studies on the integration of 2,4,5-trinitrobenzene-1,3-diol into propellant systems are not extensively documented in open literature, theoretical and computational studies on similar structures, such as derivatives of 2,4,6-trinitrobenzene-1,3-diol (styphnic acid), suggest their potential. nih.gov The predicted ballistic parameters of ionic energetic materials derived from styphnic acid indicate that they may find application as energetic additives in model composite rocket propellant formulations. nih.govresearchgate.net The high energy content and density of these compounds could contribute to an increased energy output of the propellant.

The sensitivity to initiation stimuli is a critical parameter for compounds intended for use in initiating and priming compositions. Research on 5-amino-2,4,6-trinitrobenzene-1,3-diol (B14287814) (ATNBD), a close analogue, provides valuable insights. Energetic salts derived from ATNBD have demonstrated a range of sensitivities to impact and friction. tandfonline.com For instance, certain ionic derivatives exhibit impact sensitivities from 5 to 42 J and friction sensitivities from 120 to 360 N. tandfonline.com This tunable sensitivity, coupled with high detonation performance, suggests that specific derivatives of trinitrobenzene-1,3-diols could be engineered for applications in primers and initiators, where a reliable and controlled initiation is required. The performance of some of these materials has been compared to well-known explosives like RDX and TATB. researchgate.net

Table 1: Comparative Energetic Properties

| Compound/Derivative | Density (g cm⁻³) | Detonation Pressure (GPa) | Detonation Velocity (m s⁻¹) | Impact Sensitivity (J) | Friction Sensitivity (N) |

| ATNBD Ionic Derivative 3 | 1.88 | 38.8 | 9097 | 5 | 120 |

| ATNBD Ionic Derivative 4 | 1.79 | 31.5 | 8450 | 42 | 360 |

| ATNBD Ionic Derivative 5 | 1.83 | 34.6 | 8780 | 7.5 | 180 |

| ATNBD Ionic Derivative 9 | 1.81 | 33.5 | 8670 | 15 | >360 |

Data sourced from a study on 5-amino-2,4,6-trinitrobenzene-1,3-diol and its salts. tandfonline.com

Exploration in Optoelectronic and Nonlinear Optical Materials

Polynitroaromatic compounds have been investigated for their potential in optoelectronic and nonlinear optical (NLO) applications due to their electron-deficient nature, which can lead to interesting charge-transfer phenomena. While specific research on the optoelectronic properties of this compound is limited, the broader class of nitro-substituted benzene (B151609) derivatives has been a subject of study. The presence of both electron-withdrawing nitro groups and electron-donating hydroxyl groups on the benzene ring could, in principle, give rise to intramolecular charge transfer, a key characteristic for NLO materials. Further research, including synthesis of high-purity single crystals and detailed characterization of their optical properties, would be necessary to fully assess the potential of this compound in optoelectronics.

Computational Design and Discovery of Novel Derivatives

Computational chemistry has become an indispensable tool in the field of energetic materials, enabling the design and prediction of properties of novel molecules before their synthesis. Theoretical studies on derivatives of 1,3,5-trinitrobenzenes, including those based on 2,4,6-trinitrobenzene-1,3-diol, have been conducted to predict their detonation properties, blast impulse, and other performance parameters. nih.govresearchgate.net These studies utilize software such as EXPLO-5 to estimate key characteristics like velocity of detonation and detonation pressure. nih.govresearchgate.net

For instance, computational investigations have explored the design of new ionic energetic materials by combining anions from compounds like styphnic acid with various cations. nih.gov These in-silico studies help in screening and identifying promising candidates with potentially superior performance compared to benchmark explosives like TNT and RDX. nih.gov The insights gained from these computational models can guide synthetic efforts towards the most promising derivatives of trinitrobenzene-1,3-diols for specific energetic applications. nih.govdtic.mil

Sustainable Synthesis and Green Chemistry Approaches

The traditional synthesis of nitroaromatic compounds often involves harsh reaction conditions, such as the use of strong acids like nitric and sulfuric acid, which can generate significant amounts of hazardous waste. researchgate.netorgchemres.org Recognizing the environmental and safety concerns, there is a growing emphasis on developing greener and safer synthetic routes for these materials. researchgate.net

Research in the broader field of nitro compound synthesis is exploring various environmentally benign approaches, including:

Solid-supported reagents: Using reagents adsorbed on solid supports like silica (B1680970) gel can simplify product purification and reduce waste. researchgate.net

Microwave-assisted reactions: Microwave heating can accelerate reaction times and improve energy efficiency. researchgate.net

Ionic liquids: These can act as both solvents and catalysts, often with lower volatility and toxicity than traditional organic solvents. orgchemres.org

Alternative nitrating agents: The use of less hazardous nitrating agents is a key area of research to move away from the traditional mixed acid method. organic-chemistry.orgrsc.org

While specific green synthesis methods for this compound are not yet well-established in the literature, the principles of green chemistry are being actively applied to the synthesis of other nitro compounds and will undoubtedly shape the future production of this and related materials. researchgate.netorgchemres.orgresearchgate.net The development of eco-friendly nitration protocols is of significant interest for the production of high-energy materials. researchgate.net

Q & A

Basic Research Questions

Q. What are the key experimental considerations for synthesizing 2,4,5-Trinitrobenzene-1,3-diol to avoid unintended explosive decomposition?

- Methodological Answer : Synthesis of polynitro aromatic compounds requires strict temperature control (<100°C) and inert atmospheres to minimize decomposition risks. Stepwise nitration (e.g., introducing nitro groups sequentially via mixed acid systems) reduces exothermic side reactions. Post-synthesis purification should use non-polar solvents (e.g., dichloromethane) to avoid crystallization-induced instability. Safety protocols, including remote handling and blast shields, are critical due to its structural similarity to 2,4,6-trinitrobenzene-1,3-diol (styphnic acid), which is known for explosive hazards .

Q. How can NMR spectroscopy differentiate this compound from its structural isomers?

- Methodological Answer :

- 1H NMR : Hydroxy protons (δ ~10–12 ppm in DMSO-d6) and aromatic protons (δ ~7–9 ppm) show distinct splitting patterns. For 2,4,5-substitution, aromatic protons exhibit a doublet-of-doublets (J ≈ 2–3 Hz) due to meta and para nitro group shielding effects.

- 13C NMR : Nitro groups cause significant deshielding, with carbons adjacent to NO2 groups appearing at δ 140–160 ppm. The unique substitution pattern can be confirmed via 2D NMR (e.g., HMBC correlations between hydroxyls and aromatic carbons) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- Storage : Keep in small quantities (<1 g) under moist conditions (20% water content) to desensitize the compound. Avoid contact with metals (risk of forming explosive styphnates).

- Handling : Use ceramic tools to prevent friction sparks. Conduct reactions in fume hoods with blast-resistant shielding. Emergency protocols should include wet sand for spill containment and remote detonation procedures for degraded samples .

Advanced Research Questions

Q. How do computational QSPR models predict the explosive properties of this compound, and what are their limitations?

- Methodological Answer : Quantitative Structure-Property Relationship (QSPR) models use descriptors like oxygen balance (-95.2%), heat of formation (ΔHf ≈ -200 kJ/mol), and nitro group density. For example, the "Explosibility Index" (EI) can be calculated as:

However, discrepancies arise in predicting detonation velocity (e.g., ±12% error vs. experimental data for analogous compounds like 2,4,6-trinitrobenzene-1,3-diol). Limitations include neglect of crystal packing effects and intermolecular hydrogen bonding, which stabilize or destabilize the compound .

Q. What analytical techniques are recommended for detecting trace this compound in environmental samples?

- Methodological Answer :

- GC/MS with Derivatization : Convert hydroxyl groups to trimethylsilyl ethers (e.g., using BSTFA) to enhance volatility. Monitor characteristic fragments (m/z 73 for silyl groups, m/z 210 for the trinitroaromatic backbone).

- HPLC-UV/Vis : Use a C18 column with isocratic elution (acetonitrile/water, 60:40) and detect at λ = 254 nm (nitro group absorption). Limit of detection (LOD) can reach 0.1 ppb with pre-concentration via solid-phase extraction .

Q. How can contradictory data on thermal stability be resolved for this compound derivatives?

- Methodological Answer : Conflicting DSC/TGA results (e.g., decomposition onset at 150°C vs. 180°C) may arise from polymorphic forms or impurities. Mitigation strategies:

- Controlled Crystallization : Use solvent evaporation (e.g., acetone/water) to isolate pure polymorphs.

- In Situ XRD : Monitor structural changes during heating to correlate decomposition pathways with crystal lattice stability.

- Isothermal Stability Tests : Conduct long-term stability studies at 25°C, 40°C, and 60°C to identify kinetic decomposition thresholds .

Notes

- Contradictions : Predicted explosibility parameters may underestimate hazards due to unaccounted hydrogen bonding networks. Experimental validation under controlled conditions is critical.

- Advanced Synthesis : Explore electrochemical nitration methods to improve regioselectivity and reduce thermal degradation risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.